molecular formula C9H8BrClO3 B14505696 Benzoyl chloride, 6-bromo-2,3-dimethoxy- CAS No. 64482-27-5

Benzoyl chloride, 6-bromo-2,3-dimethoxy-

Cat. No.: B14505696
CAS No.: 64482-27-5
M. Wt: 279.51 g/mol
InChI Key: SZOKVXKVDGCQGH-UHFFFAOYSA-N
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Description

Benzoyl chloride, 6-bromo-2,3-dimethoxy- is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzene ring substituted with a bromine atom at the 6th position and two methoxy groups at the 2nd and 3rd positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl chloride, 6-bromo-2,3-dimethoxy- typically involves the chlorination of 6-bromo-2,3-dimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, resulting in the formation of the desired benzoyl chloride .

Industrial Production Methods

Industrial production of benzoyl chloride, 6-bromo-2,3-dimethoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 6-bromo-2,3-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.

Major Products Formed

Scientific Research Applications

Benzoyl chloride, 6-bromo-2,3-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoyl chloride, 6-bromo-2,3-dimethoxy- involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets include various nucleophilic sites in organic molecules, such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl chloride, 6-bromo-2,3-dimethoxy- is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable in specific synthetic applications.

Properties

CAS No.

64482-27-5

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

6-bromo-2,3-dimethoxybenzoyl chloride

InChI

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3

InChI Key

SZOKVXKVDGCQGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)Cl)OC

Origin of Product

United States

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